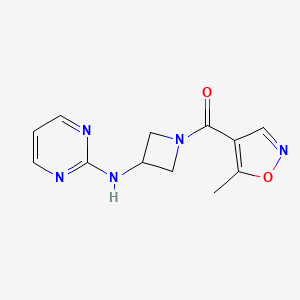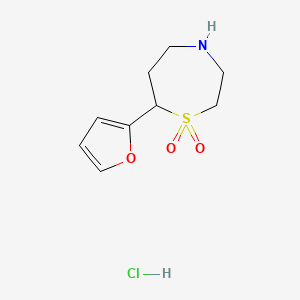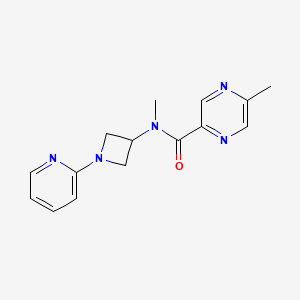![molecular formula C14H10N2O2 B2997540 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946338-47-2](/img/structure/B2997540.png)
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxazinones, which are known for their diverse biological activities and chemical reactivity.
Mecanismo De Acción
Target of Action
The primary target of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage .
Mode of Action
This compound acts as a potent and selective inhibitor of ATM kinase . It binds to the ATM kinase, inhibiting its activity. This inhibition disrupts the DNA damage response pathway, leading to an accumulation of DNA damage in the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . The DDR pathway is responsible for detecting and repairing DNA damage. By inhibiting ATM kinase, this compound disrupts the DDR pathway, leading to an accumulation of DNA damage .
Pharmacokinetics
The compound has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose . This suggests that the compound has good Absorption, Distribution, Metabolism, and Excretion (ADME) properties , which can impact its bioavailability .
Result of Action
The inhibition of ATM kinase and disruption of the DDR pathway leads to an accumulation of DNA damage in the cells . This can potentiate the efficacy of DNA double-strand break-inducing agents, demonstrating the compound’s antitumor potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one: Lacks the methyl group at the 8-position.
8-methyl-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one: Has the pyridine ring at the 3-position instead of the 4-position.
Uniqueness
The presence of the methyl group at the 8-position and the pyridine ring at the 4-position in 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one contributes to its unique chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Propiedades
IUPAC Name |
8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYJXHIAMPGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)


![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)
![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2997476.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B2997477.png)
![2-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2997479.png)
